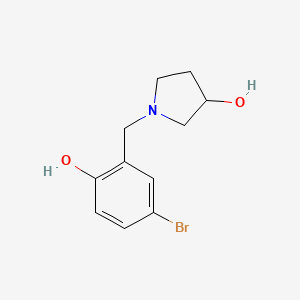
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol is a chemical compound that features a brominated benzyl group attached to a pyrrolidin-3-ol moiety
Preparation Methods
The synthesis of 1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol typically involves the reaction of 5-bromo-2-hydroxybenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, thiourea, and sodium methoxide.
Scientific Research Applications
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its biological activity, allowing it to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-2-one: This compound has a similar structure but features a ketone group instead of a hydroxyl group, which can lead to different chemical and biological properties.
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-one: This compound also has a similar structure but features a ketone group at a different position, which can affect its reactivity and biological activity.
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-2-ol: This compound has a hydroxyl group at a different position, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 |
InChI Key |
GTIJTWJQFYIIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















